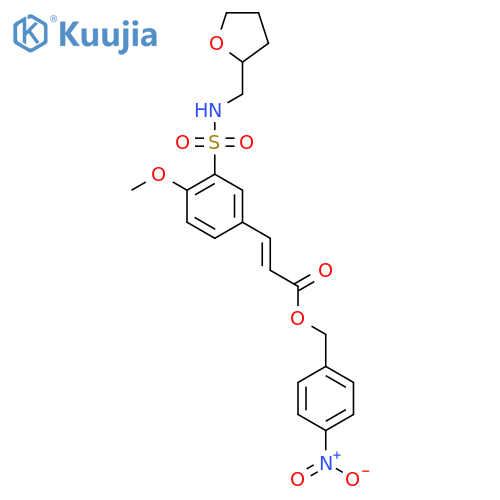

Cas no 325694-83-5 ((4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate)

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate

- 325694-83-5

- AKOS000811469

- 4-nitrobenzyl (2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoate

- (4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate

- SR-01000443733

- F0733-0052

- BIM-0044447.P001

- AKOS016324272

- (E)-4-nitrobenzyl 3-(4-methoxy-3-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acrylate

- (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate

- SR-01000443733-1

-

- インチ: 1S/C22H24N2O8S/c1-30-20-10-6-16(13-21(20)33(28,29)23-14-19-3-2-12-31-19)7-11-22(25)32-15-17-4-8-18(9-5-17)24(26)27/h4-11,13,19,23H,2-3,12,14-15H2,1H3/b11-7+

- InChIKey: LXAYALKEKSIWRX-YRNVUSSQSA-N

- ほほえんだ: S(C1C=C(/C=C/C(=O)OCC2C=CC(=CC=2)[N+](=O)[O-])C=CC=1OC)(NCC1CCCO1)(=O)=O

計算された属性

- せいみつぶんしりょう: 476.12533690g/mol

- どういたいしつりょう: 476.12533690g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 783

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 145Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0733-0052-10mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0733-0052-75mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0733-0052-20μmol |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| A2B Chem LLC | BA63310-10mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 10mg |

$291.00 | 2024-04-20 | ||

| Life Chemicals | F0733-0052-5μmol |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0733-0052-1mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0733-0052-30mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0733-0052-50mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0733-0052-5mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0733-0052-40mg |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate |

325694-83-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate 関連文献

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoateに関する追加情報

Chemical Compound CAS No. 325694-83-5: (4-Nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate

The compound with CAS No. 325694-83-5, named (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a nitrophenyl group, a methoxy substituent, and a methylsulfamoyl group attached to a phenyl ring, all connected through an alpha,beta-unsaturated ester linkage. The presence of these functional groups makes it a versatile molecule with unique chemical and biological properties.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceutical agents. The alpha,beta-unsaturated ester moiety in this compound is particularly interesting due to its ability to participate in various conjugate addition reactions, which are crucial in organic synthesis. Additionally, the nitrophenyl group imparts strong electron-withdrawing effects, enhancing the reactivity of the molecule in certain chemical transformations. The methoxy substituent further modulates the electronic properties of the aromatic ring, making it suitable for applications in drug design and agrochemicals.

One of the most promising areas of research involving this compound is its potential use as a precursor in the synthesis of bioactive molecules. The methylsulfamoyl group is known to confer stability and bioavailability to compounds, making them more effective as therapeutic agents. Recent advancements in medicinal chemistry have demonstrated that such groups can be tailored to target specific biological pathways, offering new avenues for disease treatment.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, esterifications, and coupling reactions. Researchers have employed cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-couplings to optimize the production process. These methods not only enhance the yield but also ensure the purity and structural integrity of the final product.

In terms of physical properties, this compound exhibits a high degree of stability under ambient conditions, making it suitable for long-term storage and transportation. Its solubility characteristics have been extensively studied, revealing that it dissolves readily in organic solvents such as dichloromethane and acetonitrile but has limited solubility in water. This property is advantageous for its use in organic reaction media and chromatographic separations.

The biological activity of this compound has been a focal point of recent investigations. Studies have shown that it demonstrates moderate inhibitory effects on certain enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary toxicity assessments indicate that it has a favorable safety profile, with low acute toxicity in experimental models.

Looking ahead, the development of this compound into a marketable product will depend on further preclinical studies to establish its efficacy and safety profile comprehensively. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, paving the way for novel therapeutic interventions.

325694-83-5 ((4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoate) 関連製品

- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)

- 2172189-53-4(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)

- 2171252-08-5((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)

- 865247-23-0(ethyl 2-(2Z)-2-(furan-2-carbonyl)imino-6-nitro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)

- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)

- 2171958-85-1(2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)

- 1804756-82-8(4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)

- 1955498-48-2(2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride)